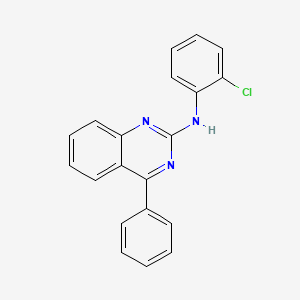

N-(2-chlorophenyl)-4-phenylquinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorophenyl)-4-phenylquinazolin-2-amine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of N-(2-chlorophenyl)-4-phenylquinazolin-2-amine show promising anticancer properties. For instance, the discovery of specific quinazoline derivatives demonstrated potent apoptosis-inducing capabilities and efficacy in cancer treatment, with high blood-brain barrier penetration, showcasing their potential as clinical candidates for cancer therapy (Sirisoma et al., 2009). Additionally, novel indole-aminoquinazoline hybrids were synthesized and exhibited significant cytotoxicity against various cancer cell lines, including human lung cancer and breast adenocarcinoma, through apoptosis induction and EGFR inhibition (Mphahlele et al., 2018).

Antimicrobial Activities

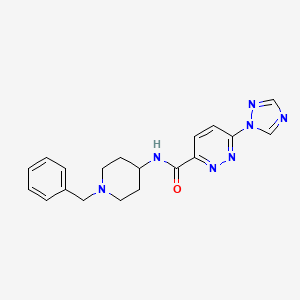

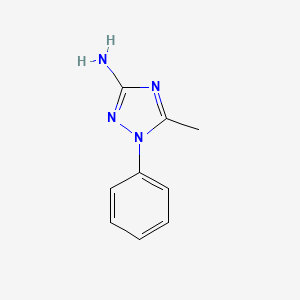

Quinazoline derivatives have also been explored for their antimicrobial properties. New compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate demonstrated significant antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Desai et al., 2007). Another study synthesized 1,2,4-triazole derivatives showing good to moderate activities against test microorganisms, further indicating the versatility of quinazoline structures in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Characterization

The synthesis of quinazoline derivatives often involves innovative methodologies, such as microwave-assisted synthesis, which provides a simple, efficient, and general method for creating various N-aryl heterocyclic substituted-4-aminoquinazoline compounds. This approach demonstrates the advantages of microwave irradiation over classical methods, offering a valuable technique for rapid and efficient synthesis in medicinal chemistry (Liu et al., 2006).

Mécanisme D'action

The mode of action of quinazoline derivatives can vary greatly depending on their specific chemical structure and the functional groups they contain. Some quinazoline derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with DNA synthesis, among other mechanisms .

The pharmacokinetics of quinazoline derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s metabolic rate .

The action of quinazoline derivatives can be influenced by various environmental factors. For example, the presence of other substances can affect the compound’s stability, solubility, and bioavailability .

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3/c21-16-11-5-7-13-18(16)23-20-22-17-12-6-4-10-15(17)19(24-20)14-8-2-1-3-9-14/h1-13H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHZLCZLIHIAOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2965522.png)

![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2965526.png)

![N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2965528.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2965538.png)

![N-[2-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2965541.png)